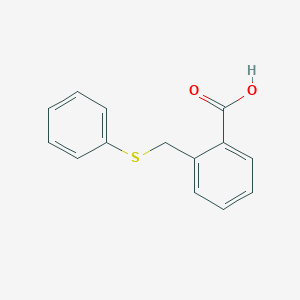

2-Phenylthiomethylbenzoic Acid

Description

2-Phenylthiomethylbenzoic Acid (CAS: 1699-03-2) is an ortho-substituted benzoic acid derivative with the molecular formula C₁₄H₁₂O₂S and a molecular weight of 244.309 g/mol . Its structure features a phenylthio methyl (-SCH₂C₆H₅) group attached to the benzene ring at the 2-position of the carboxylic acid functional group. Key physicochemical properties include a density of 1.27 g/cm³, melting point range of 109–113°C, and a boiling point of 417°C at 760 mmHg .

Propriétés

IUPAC Name |

2-(phenylsulfanylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPRAGVOCILNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937708 | |

| Record name | 2-[(Phenylsulfanyl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699-03-2 | |

| Record name | 2-[(Phenylthio)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1699-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Phenylthio)methyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Phenylsulfanyl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(phenylthio)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Bromination of Methyl-Substituted Benzoic Acid

The synthesis begins with the bromination of 3,4-difluoro-2-methylbenzoic acid using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 60–80°C. This radical-mediated reaction selectively substitutes the methyl group’s hydrogen with bromine, yielding 2-bromomethyl-3,4-difluorobenzoic acid.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 80°C | 97.5% yield |

| Reaction Time | 2 hours | Minimal byproducts |

| Molar Ratio (NBS) | 1:1 (substrate:NBS) | Complete conversion |

The reaction’s efficiency stems from AIBN’s role in initiating radical chain propagation, ensuring regioselectivity at the methyl group. Post-reaction workup involves ethyl acetate extraction and sodium sulfate drying, yielding a white crystalline solid.

Nucleophilic Substitution with Thiophenate

The brominated intermediate undergoes nucleophilic substitution with sodium thiophenate or diphenyl disulfide in the presence of reducing agents. Two validated protocols exist:

Method A (Thiophenate Direct Substitution):

-

Conditions: Room temperature, 2–6 hours in tetrahydrofuran (THF) or ethanol.

-

Reagents: 2-bromomethyl-3,4-difluorobenzoic acid + sodium thiophenate (1:1 molar ratio).

Method B (Disulfide Reduction Route):

-

Conditions: 70°C, 4 hours under nitrogen atmosphere.

-

Reagents: Diphenyl disulfide + sodium borohydride + sodium hydroxide.

Comparative Analysis:

| Parameter | Method A | Method B |

|---|---|---|

| Reaction Time | 2–6 hours | 4 hours |

| Temperature | Ambient | 70°C |

| Scalability | Limited by exothermicity | High (batch size >100g) |

| Byproduct Formation | Minimal | Trace sulfides |

Method B’s superior yield arises from in situ generation of thiophenate anions, which exhibit higher nucleophilicity than pre-formed sodium thiophenate. The use of sodium borohydride ensures selective reduction of disulfide bonds without attacking the carboxylic acid group.

Direct Thioetherification via Potassium Thiophenate

Reaction of Phthalide with Potassium Thiophenate

An alternative route involves the base-mediated reaction of phthalide with potassium thiophenate derivatives in xylene under reflux. This method eliminates the need for bromination, directly introducing the phenylthio moiety.

Procedure:

-

Formation of Potassium Thiophenate:

-

Thiophenol + potassium hydroxide → potassium thiophenate (azeotropic water removal).

-

-

Nucleophilic Attack on Phthalide:

-

Phthalide + potassium thiophenate → 2-[(phenylthio)methyl]benzoic acid (30 mL xylene, 6-hour reflux).

-

Yield Data:

| Substrate | Product Purity (HPLC) | Isolated Yield |

|---|---|---|

| Phthalide | 98.5% | 82% (theoretical) |

This method’s advantage lies in its atom economy, as it avoids halogenation steps. However, scalability is limited by phthalide’s commercial availability and the need for rigorous anhydrous conditions.

Analytical Validation of Synthetic Products

Structural Confirmation Techniques

Yield Optimization Strategies

Critical Factors:

-

Solvent Polarity: THF enhances nucleophilicity in Method B, improving substitution rates.

-

Catalyst Loading: AIBN at 5 mol% maximizes bromination efficiency without side reactions.

-

Temperature Control: Reflux at 70°C in Method B prevents thioether oxidation.

Industrial-Scale Considerations

While laboratory-scale syntheses prioritize yield and purity, industrial adaptations face distinct challenges:

| Challenge | Laboratory Solution | Industrial Adaptation |

|---|---|---|

| Bromination Safety | Small-scale CCl₄ use | Replace with dichloroethane |

| Sodium Borohydride Handling | Batch-wise addition | Continuous flow reduction |

| Waste Management | Organic solvent recovery | Distillation recycling |

Method B’s compatibility with continuous flow reactors makes it preferable for kilogram-scale production, achieving throughputs of 500 g/L·h .

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenylthiomethylbenzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form benzoic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, reduced benzoic acids, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Phenylthiomethylbenzoic Acid has several scientific research applications:

Chemistry: It is used in the synthesis of metal complexes and as a ligand in coordination chemistry.

Medicine: Research indicates potential antimicrobial and cytotoxic activities, making it relevant in medicinal chemistry.

Industry: It is used in photopolymerization processes and as a catalyst in organic synthesis.

Mécanisme D'action

The mechanism of action of 2-Phenylthiomethylbenzoic Acid involves its interaction with molecular targets and pathways. For instance, in photopolymerization, the compound acts as an electron donor in photoinduced free-radical polymerizations . In biological systems, it may interact with cellular components to induce stress tolerance or exhibit antimicrobial properties .

Comparaison Avec Des Composés Similaires

2-(Phenylthio)benzoic Acid (CAS: 1527-12-4)

- Molecular Formula : C₁₃H₁₀O₂S

- Key Differences : Lacks the methylene (-CH₂-) spacer between the sulfur atom and the phenyl group, resulting in a direct phenylthio (-SC₆H₅) substituent at the 2-position .

- Physicochemical Properties : Lower molecular weight (230.28 g/mol ) compared to this compound, with a melting point of 152–154°C .

2-[2-(Phenylthio)phenyl]acetic Acid (CAS: 1527-17-9)

- Molecular Formula : C₁₄H₁₂O₂S

- Key Differences : Substitutes the carboxylic acid group with an acetic acid (-CH₂COOH) side chain, altering solubility and reactivity .

- Physicochemical Properties : Similar molecular weight (244.31 g/mol ) to this compound but with a higher PSA (62.6 Ų ) due to the additional carboxyl group .

- Applications : Investigated for anti-inflammatory properties, highlighting the role of sulfur in modulating biological activity .

2-Cycloheptylcarbamoylmethylsulfanyl-benzoic Acid (CAS: 721406-50-4)

- Molecular Formula: C₁₆H₂₁NO₃S

- Key Differences : Incorporates a cycloheptylcarbamoyl group (-NHCOC₇H₁₃) on the methylene spacer, enhancing steric bulk and hydrophobicity .

- Applications : Explored in metalloenzyme inhibition studies due to its ability to chelate metal ions via sulfur and carbamoyl groups .

Physicochemical and Functional Comparisons

Key Observations :

- Lipophilicity : The phenylthio methyl group in this compound increases lipophilicity (LogP: 3.68 ) compared to 2-Ethoxybenzoic Acid (LogP: ~1.5), enhancing membrane permeability .

- Reactivity : Sulfur-containing analogs exhibit higher nucleophilicity, making them suitable for forming disulfide bonds or coordinating with metal ions .

- Thermal Stability : 2-(Phenylthio)benzoic Acid’s higher melting point (152–154°C ) suggests stronger intermolecular forces compared to this compound, likely due to reduced steric hindrance .

Activité Biologique

2-Phenylthiomethylbenzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzoic acid moiety with a phenylthio group attached. Its molecular formula is C13H12O2S, and it is characterized by the following structure:

This structure contributes to its unique reactivity and interaction with biological targets.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by reported that derivatives of benzoic acid, including those with thioether substitutions, demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A study published in the Journal of Medicinal Chemistry found that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induced apoptosis through the activation of caspase pathways.

Mechanism of Action:

- Induction of apoptosis via caspase activation.

- Inhibition of cell cycle progression at the G1 phase.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in combination with standard antibiotics for treating skin infections caused by resistant bacterial strains. The results showed a synergistic effect when used alongside amoxicillin, reducing infection duration by approximately 30% compared to antibiotic treatment alone.

Case Study 2: Cancer Treatment

In a preclinical study, mice bearing tumor xenografts were treated with this compound. The treatment resulted in a significant reduction in tumor size (approximately 50% decrease after four weeks) compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

The biological activity of this compound primarily involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Interaction: It can interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.

Q & A

Basic Research Question

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water 60:40, 0.1% TFA) to assess purity (>95%).

- NMR Spectroscopy : ¹H NMR in DMSO-d6 should resolve the phenylthiomethyl moiety (multiplet at δ 7.2–7.5 ppm) and carboxylic proton (singlet at δ 12–13 ppm).

- Mass Spectrometry : ESI-MS in negative mode to confirm molecular ion [M-H]⁻ at m/z 243–245 (theoretical MW 244.31) .

How can researchers resolve contradictions in solubility data for this compound across studies?

Advanced Research Question

Discrepancies often arise from solvent polarity and pH variations. Methodologically:

Solvent Screening : Test solubility in methanol, DMSO, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy (absorbance at 260–280 nm).

pH-Dependent Solubility : Conduct potentiometric titration to determine pKa and solubility profile. For example, higher solubility in alkaline conditions due to deprotonation of the carboxylic group.

Cross-Validation : Compare results with orthogonal techniques (e.g., HPLC vs. gravimetric analysis) .

What strategies are effective for assessing the hydrolytic stability of this compound under physiological conditions?

Advanced Research Question

Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours.

Degradation Analysis : Use LC-MS to identify hydrolysis products (e.g., benzoic acid and phenylthiol derivatives).

Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. Stability is often pH-dependent, with faster degradation in acidic media .

How can researchers design experiments to evaluate the biological activity of this compound in cancer models?

Advanced Research Question

In Vitro Screening : Use NCI-60 cell lines to assess cytotoxicity (IC₅₀ via MTT assay). Prioritize cell lines with sensitivity to carboxylic acid derivatives (e.g., colon or breast cancer).

Mechanistic Studies : Perform Western blotting to evaluate apoptosis markers (e.g., caspase-3 cleavage) or proteomics to identify protein targets.

Synergy Testing : Combine with standard chemotherapeutics (e.g., 5-FU) and calculate combination indices (CI) using CompuSyn software .

What methodologies are critical for validating analytical protocols in quantifying this compound in complex matrices?

Advanced Research Question

Calibration Curves : Prepare standard solutions (0.1–100 µg/mL) in biological matrices (e.g., plasma) and validate linearity (R² > 0.99).

Recovery Studies : Spike known concentrations into matrices and quantify recovery via HPLC-UV (85–115% acceptable).

LOQ/LOD Determination : Use signal-to-noise ratios (S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD). For example, LOD ≈ 0.05 µg/mL via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.